5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Descripción general
Descripción
5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, also known as 5-Bromo-6-methyl-4-oxo-1,4-DHP-3-COOH, is an organic compound that has a wide range of applications in the field of synthetic chemistry. It is a heterocyclic compound which is composed of a six-membered ring containing both carbon and nitrogen atoms. It is a white crystalline solid that is insoluble in water, but is soluble in organic solvents such as ethanol, ether, and acetone. 5-Bromo-6-methyl-4-oxo-1,4-DHP-3-COOH has been extensively studied for its use in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Hydrogen Bonding Studies
Research on closely related compounds, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, focuses on understanding hydrogen bonding. These studies utilize techniques like 1H NMR spectroscopy and X-ray crystallography to reveal hydrogen bonding interactions, which are critical for understanding the chemical properties and reactivity of such compounds (Dobbin et al., 1993).
2. Synthesis of Derivatives
The synthesis of derivatives like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which share structural similarities with the compound , has been extensively studied. These derivatives are often precursors to pharmacologically active molecules, and their synthesis involves complex chemical reactions, demonstrating the compound's relevance in synthetic organic chemistry (Hirokawa et al., 2000).
3. Formation of Chelate Rings
Compounds like 1,4-dihydropyridines with carboxy functions have been shown to form unique chelate rings. This property is significant in the context of metal coordination and molecular structure, contributing to the understanding of complex formation in chemistry (Abernathy, 1978).
4. Enantioselective Reductions
Chiral bridged macrocyclic 1,4-dihydropyridines, which are structurally related to the compound, have been prepared for enantioselective reductions in organic synthesis. This research is pivotal for developing stereoselective synthetic methods, which are crucial in the production of enantiomerically pure pharmaceuticals (Talma et al., 1985).
5. Kinetic Resolution Studies
Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, related to the compound of interest, have been the subject of kinetic resolution studies. This research is significant for the development of methods to separate racemic mixtures into their enantiomerically pure components, a process vital in the pharmaceutical industry (Andzans et al., 2013).
Propiedades
IUPAC Name |
5-bromo-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-3-5(8)6(10)4(2-9-3)7(11)12/h2H,1H3,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOTZKWPHPDPAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141703-16-4 | |
Record name | 5-bromo-4-hydroxy-6-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.